molecular formula C10H8ClNO2S B8419603 5-Chloronaphthalene-2-sulfonamide

5-Chloronaphthalene-2-sulfonamide

Cat. No. B8419603
M. Wt: 241.69 g/mol
InChI Key: UGWLIIHVLXIUQK-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

5-Chloronaphthalene-2-sulfonyl chloride (Toronto, 531 mg, 2.03 mmol) was treated with NH3 (10.2 mL, 5.08 mmol, 0.5M solution in dioxanes) and stirred at room temperature for 1 h. The reaction mixture was concentrated in vacuo, redissolved in sat. aq. NaHCO3 solution and extracted with CHCl3 (3×). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo to give the title compound (200 mg, 37%). 1H NMR (DMSO-d6) δ 8.53 (d, J=1.8 Hz, 1H), 8.36 (d, J=9.0 Hz, 1H), 8.18 (d, J=8.6 Hz, 1H), 8.06 (d, J=9.0 Hz, 1H), 7.87 (d, J=7.5 Hz, 1H), 7.70-7.62 (m, 1H); MS(ESI−) m/z 240.3 (M−H)−.
Quantity
531 mg
Type
reactant
Reaction Step One
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([S:12](Cl)(=[O:14])=[O:13])=[CH:7]2.[NH3:16]>>[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([S:12]([NH2:16])(=[O:14])=[O:13])=[CH:7]2

Inputs

Step One
Name
Quantity
531 mg
Type
reactant
Smiles
ClC1=C2C=CC(=CC2=CC=C1)S(=O)(=O)Cl
Name
Quantity
10.2 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in sat. aq. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C=CC(=CC2=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.